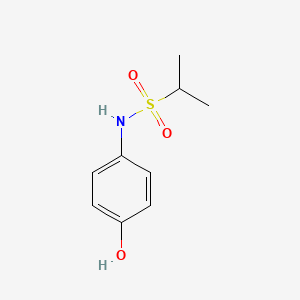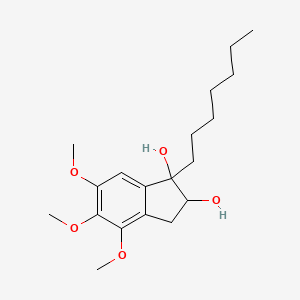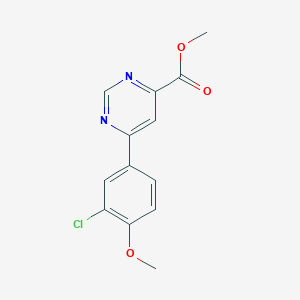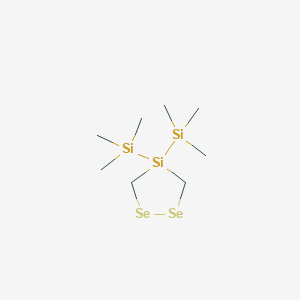
N-(4-hydroxyphenyl)propane-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-hydroxyphenyl)propane-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a 4-hydroxyphenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)propane-2-sulfonamide can be achieved through several methods. One common approach involves the direct synthesis from thiols and amines. This method utilizes oxidative coupling of thiols and amines, which are readily available and cost-effective chemicals . The reaction typically requires an oxidizing agent such as hydrogen peroxide (H₂O₂) and a catalyst like thionyl chloride (SOCl₂) to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
In industrial settings, the production of sulfonamides often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and high yield. The process may include steps such as the preparation of sulfonyl chlorides from thiols, followed by reaction with amines to form the desired sulfonamide .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-hydroxyphenyl)propane-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The hydroxyl group on the phenyl ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfonyl chlorides, amines, and various substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
N-(4-hydroxyphenyl)propane-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: The compound finds applications in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-hydroxyphenyl)propane-2-sulfonamide involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s hydroxyl group and sulfonamide moiety play key roles in binding to the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
- N-(3-hydroxyphenyl)propane-2-sulfonamide
- N-(4-nitrophenyl)propane-2-sulfonamide
- N-(4-methoxyphenyl)propane-2-sulfonamide
Uniqueness
N-(4-hydroxyphenyl)propane-2-sulfonamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the hydroxyl group enhances its solubility and reactivity compared to other sulfonamides .
Propiedades
Fórmula molecular |
C9H13NO3S |
|---|---|
Peso molecular |
215.27 g/mol |
Nombre IUPAC |
N-(4-hydroxyphenyl)propane-2-sulfonamide |
InChI |
InChI=1S/C9H13NO3S/c1-7(2)14(12,13)10-8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3 |
Clave InChI |
HFECUJSJOTTYOK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)NC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[2-(5-chloro-3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12636060.png)


![1-{4-[2-(Pyridin-2-yl)ethenyl]phenyl}ethan-1-one](/img/structure/B12636078.png)


![1-(benzenesulfonyl)-N-[(2S)-4-methylsulfanyl-1-oxo-1-(1,3-thiazol-2-ylamino)butan-2-yl]piperidine-3-carboxamide](/img/structure/B12636088.png)
![(6-Methyl-3-oxo-2-oxabicyclo[9.4.0]pentadeca-1(11),5,12,14-tetraen-13-yl) trifluoromethanesulfonate](/img/structure/B12636105.png)

![N-[(6-Amino-9H-purin-9-yl)acetyl]-L-phenylalanine](/img/structure/B12636114.png)
![N-[2-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B12636127.png)

![2,2'-[(3,4-Dibutylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(3,4-dibutyl-5-iodothiophene)](/img/structure/B12636135.png)

